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Compound of Interest

Compound Name:

3,5-

Bis(trifluoromethyl)phenylacetyl

chloride

Cat. No.: B062470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the

synthesis and application of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key

intermediate in the development of neurokinin-1 (NK1) receptor antagonists.

Introduction
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a reactive acyl chloride widely utilized in

organic synthesis. Its primary application lies in the construction of pharmacologically active

molecules, most notably as a critical building block for NK1 receptor antagonists such as

Aprepitant.[1][2][3][4][5] The presence of two trifluoromethyl groups on the phenyl ring

significantly influences the electronic properties and lipophilicity of the resulting compounds,

often enhancing their biological activity and metabolic stability.
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Property Value Source

CAS Number 174083-39-7 [6][7]

Molecular Formula C₁₀H₅ClF₆O [7]

Molecular Weight 290.59 g/mol [7]

Appearance Solid (predicted)

Boiling Point
204.8 ± 40.0 °C (at 760

mmHg) (predicted)
[6]

Density 1.5 ± 0.1 g/cm³ (predicted) [6]

Applications
The principal application of 3,5-Bis(trifluoromethyl)phenylacetyl chloride is in the synthesis

of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor

whose endogenous ligand is Substance P. Antagonists of this receptor have therapeutic

applications in the prevention of chemotherapy-induced nausea and vomiting (CINV) and

postoperative nausea and vomiting (PONV). Aprepitant is a marketed drug in this class, and its

synthesis relies on intermediates derived from the 3,5-bis(trifluoromethyl)phenyl moiety.[1][2][3]

[4][5][8]

The 3,5-bis(trifluoromethyl)phenylacetyl group is typically introduced via acylation of an amine

or alcohol to form a corresponding amide or ester linkage within the target molecule.

Experimental Protocols
The synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl chloride is achieved by the

chlorination of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid. Two

common and effective methods for this transformation are presented below.

Protocol 1: Synthesis using Oxalyl Chloride and
Catalytic DMF
This method is widely used for the preparation of acyl chlorides under mild conditions. The

reaction proceeds with the formation of a Vilsmeier reagent intermediate from oxalyl chloride
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and DMF, which then acts as the active chlorinating agent.

Reaction Scheme:

Caption: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl chloride.

Materials:

Reagent
Molar Mass (
g/mol )

Quantity Moles Equivalents

3,5-

Bis(trifluorometh

yl)phenylacetic

acid

272.14 5.00 g 18.4 mmol 1.0

Oxalyl chloride 126.93 4.67 g (3.27 mL) 36.8 mmol 2.0

N,N-

Dimethylformami

de (DMF)

73.09 2-3 drops - Catalytic

Dichloromethane

(DCM),

anhydrous

84.93 50 mL - -

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g,

18.4 mmol) and anhydrous dichloromethane (50 mL).

Cool the resulting solution to 0 °C in an ice bath.

Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the stirred solution.

Slowly add oxalyl chloride (3.27 mL, 36.8 mmol) dropwise to the reaction mixture over 15-20

minutes. Gas evolution (CO₂ and CO) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until gas evolution ceases.

The reaction progress can be monitored by quenching a small aliquot with methanol and

analyzing the formation of the methyl ester by TLC or GC-MS.

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced

pressure. To ensure complete removal of oxalyl chloride, co-evaporation with anhydrous

toluene (2 x 20 mL) can be performed.

The resulting crude 3,5-Bis(trifluoromethyl)phenylacetyl chloride is often used in the next

step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis using Thionyl Chloride
Thionyl chloride is a cost-effective and common reagent for the synthesis of acyl chlorides. The

byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous,

which simplifies workup.

Reaction Scheme:

Caption: Synthesis using thionyl chloride.

Materials:

Reagent
Molar Mass (
g/mol )

Quantity Moles Equivalents

3,5-

Bis(trifluorometh

yl)phenylacetic

acid

272.14 5.00 g 18.4 mmol 1.0

Thionyl chloride

(SOCl₂)
118.97 4.38 g (2.65 mL) 36.8 mmol 2.0

N,N-

Dimethylformami

de (DMF)

73.09 1-2 drops -
Catalytic

(optional)
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected

to a gas trap (to neutralize HCl and SO₂), add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00

g, 18.4 mmol).

Carefully add thionyl chloride (2.65 mL, 36.8 mmol) to the flask. A catalytic amount of DMF

(1-2 drops) can be added to accelerate the reaction.

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The

reaction should be performed in a well-ventilated fume hood.

Monitor the reaction for the cessation of gas evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by

vacuum distillation to obtain the crude product.

The crude 3,5-Bis(trifluoromethyl)phenylacetyl chloride can be used directly or purified

by vacuum distillation.

Workflow for Application in NK1 Receptor
Antagonist Synthesis
The following diagram illustrates the general workflow for utilizing 3,5-
Bis(trifluoromethyl)phenylacetyl chloride in the synthesis of a key amide intermediate for

NK1 receptor antagonists.
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Synthesis of Acyl Chloride
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Caption: Synthetic workflow for amide formation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b062470?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Information
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a corrosive and moisture-sensitive

compound. Handle with appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. All manipulations should be carried out in a fume hood.

Oxalyl chloride and thionyl chloride are toxic and corrosive. They react violently with water.

Use extreme caution and work in a well-ventilated fume hood.

The reactions described produce corrosive gases (HCl, CO, SO₂). Ensure that the reaction

setup includes a proper gas trap containing a basic solution (e.g., NaOH solution) to

neutralize these gases.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory

setting. All procedures should be performed with appropriate safety precautions. The user is

solely responsible for any risks associated with the use of this information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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